5-hydroxy-1,2-dimethyl-4(1H)-pyridinone
Description
Contextualization within the Hydroxypyridinone Chemical Class
Hydroxypyridinones (HPs or HOPOs) are a family of N-heterocyclic compounds recognized as excellent building blocks for designing metal chelating agents. mdpi.comnih.gov These organic molecules are characterized by a six-membered azaheterocyclic ring containing both a hydroxyl (-OH) and a ketone (=O) group at appropriate positions. nih.gov Their ability to be easily synthesized and modified allows for the fine-tuning of pharmacokinetic properties and the stability of their metal complexes. mdpi.com
The hydroxypyridinone family is primarily classified into three positional isomers based on the arrangement of the hydroxyl and keto groups:
1-hydroxy-2(1H)-pyridinones (1,2-HOPO)
3-hydroxy-2(1H)-pyridinones (3,2-HOPO)
3-hydroxy-4(1H)-pyridinones (3,4-HOPO) mdpi.com
5-hydroxy-1,2-dimethyl-4(1H)-pyridinone is a derivative of the 4(1H)-pyridinone core. The nomenclature indicates a nitrogen atom at position 1, a carbonyl group at position 4, a hydroxyl group at position 5, and methyl groups at positions 1 and 2. This places it structurally as an isomer of the more extensively studied 3-hydroxy-4(1H)-pyridinones. The core structure's properties are heavily influenced by the tautomerism between the pyridinone and the corresponding hydroxypyridine forms, with the pyridinone form generally being more stable under physiological conditions. frontiersin.orgwikipedia.org
Below are the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Monoisotopic Mass | 139.06332 Da |
| IUPAC Name | 5-hydroxy-1,2-dimethylpyridin-4-one |
| InChI Key | BHUURRZNXRDROF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C(=CN1C)O |
| The data in this table is sourced from PubChem. uni.lu |
Historical Perspectives on the Research and Development of Hydroxypyridinone Frameworks
The scientific journey of hydroxypyridinones is rooted in the study of siderophores, which are iron-chelating compounds produced by microorganisms. A significant milestone in bringing hydroxypyridinone frameworks to the forefront of medicinal chemistry was the development and approval of Deferiprone (B1670187), which is chemically known as 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone. researchgate.net This compound emerged as an orally active iron chelator, marking a major advancement in the field. researchgate.net
Pioneering work in the 1980s involved the design and synthesis of numerous artificial siderophores using coordinating groups like catecholates, hydroxamates, and hydroxypyridinones. mdpi.com Researchers synthesized a variety of multidentate hydroxypyridinone ligands, including linear and tripodal structures, and investigated their coordination chemistry with various metal ions. mdpi.comkcl.ac.uk This foundational research established HOPOs as outstanding building blocks for developing agents for metal chelation. acs.org
Significance of the 5-Hydroxy-4(1H)-pyridinone Core in Chemical Science
The primary significance of the hydroxypyridinone core in chemical science lies in its exceptional ability to act as a chelator for hard metal ions, particularly trivalent cations like iron(III) (Fe³⁺) and aluminum(III) (Al³⁺). mdpi.comkcl.ac.uk This capability stems from the specific arrangement of the hydroxyl group and the adjacent carbonyl oxygen atom, which act as a bidentate ligand, binding to a metal ion to form a stable five-membered chelate ring. rsc.org
The deprotonated form of hydroxypyridinones has a zwitterionic aromatic resonance structure that is isoelectronic with the catecholate dianion, a well-known powerful metal-binding moiety. rsc.org This electronic similarity contributes to the high affinity and specificity of the hydroxypyridinone core for certain metal ions.
Specifically for the 5-hydroxy-4(1H)-pyridinone scaffold, research on related compounds has shown that this arrangement is also highly effective for chelation. Studies on 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one have demonstrated that it can undergo tautomeric changes to a catechol-like form. rsc.org This transformation enhances its coordinating ability, resulting in a significantly higher affinity for Fe³⁺ compared to analogous 3-hydroxy-4(1H)-pyridinone structures. rsc.org This suggests that the 5-hydroxy-4(1H)-pyridinone core is a potent and potentially superior scaffold for the design of metal-chelating agents.
Current Research Landscape and Unexplored Potential of this compound
While the broader class of hydroxypyridinones is the subject of extensive research, dedicated studies focusing specifically on this compound are limited in the current scientific literature. Much of the research on dimethyl-substituted hydroxypyridinones has centered on its 3-hydroxy isomer, Deferiprone.
The unexplored potential of this compound can be inferred from the known characteristics of its structural class. Given the potent chelating ability demonstrated by the 5-hydroxy-4(1H)-pyridinone core, this specific molecule holds promise for applications where strong metal binding is required. rsc.org
Potential areas for future research include:
Coordination Chemistry: A thorough investigation of its binding affinities and specificities for a range of metal ions, including iron, aluminum, gallium, and actinides, could reveal unique properties. researchgate.net
Materials Science: The HOPO motif is considered underexplored for the preparation of polymeric networks and functional materials. researchgate.net The compound could serve as a functional building block for creating novel materials with specific metal-binding capabilities.
Synthetic Chemistry: The pyridinone scaffold is a versatile starting point for the synthesis of more complex heterocyclic compounds. frontiersin.orgnih.gov The specific substitutions on this compound could be leveraged in the development of new synthetic methodologies.
The flourishing development of drug candidates and diagnostic agents based on the general hydroxypyridinone scaffold suggests that further investigation into less-explored isomers like this compound could open new avenues in analytical, environmental, and clinical science. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,2-dimethylpyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUURRZNXRDROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the 4(1H)-Pyridinone Ring System
The foundational step in synthesizing 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone is the construction of the 4(1H)-pyridinone heterocyclic system. Various strategies have been developed, broadly categorized into cyclization reactions and ring transformations.
Cyclization reactions involve the formation of the pyridinone ring from acyclic precursors. These methods are valued for their ability to build the core structure with desired substitutions in a controlled manner.
Condensation Reactions: Traditional approaches to N-alkylated 4-pyridones often involve condensation reactions. researchgate.net One-pot multicomponent reactions (MCRs) are particularly efficient, combining several reactants to form complex products in a single step, which is a hallmark of green chemistry. nih.govnih.gov
Gold-Catalyzed Cyclization: A modern approach utilizes supported gold nanoparticles on a titanium dioxide catalyst. This system facilitates the hydration and 6-endo cyclization of skipped diynones. When aqueous methylamine (B109427) is added to the reaction, N-methyl-4-pyridones are formed exclusively in good yields through an analogous hydroamination/cyclization pathway. organic-chemistry.orgacs.org This method is notable for its high selectivity and efficiency. acs.org
Ring transformation is a powerful strategy where one heterocyclic ring is converted into another. This is a particularly common and efficient route for producing substituted 4-pyridones.
From 4-Pyrones: The most prevalent and commercially viable synthesis of 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone) utilizes a ring transformation from a pyrone precursor. researchgate.net The process starts with 3-hydroxy-2-methyl-4-pyrone (maltol), a readily available natural product. pjsir.org Maltol (B134687) is reacted with methylamine, which displaces the ring oxygen atom with a nitrogen atom, thereby converting the 4-pyrone ring into the desired N-methyl-4-pyridone ring. This method is advantageous as the necessary hydroxyl and C2-methyl groups are already correctly positioned on the starting material.
ANRORC Reactions: The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another sophisticated ring transformation pathway. For instance, 5-acyl-4-pyrone-2-carboxylates can react with amines like 2,2-dimethoxyethylamine to yield functionalized 4-pyridones. mdpi.com
From Dinitropyridones: Electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can serve as substrates for nucleophilic-type ring transformations. These reactions proceed via the addition of a nucleophile, subsequent ring opening, and re-closure to form new heterocyclic systems. nih.gov
Regioselective Introduction of the 5-Hydroxyl Group
The position of the hydroxyl group is critical to the molecule's function. As noted, the target compound is technically a 3-hydroxypyridinone. In many successful syntheses, the hydroxyl group is not introduced onto a pre-formed pyridinone ring but is carried over from the starting material.
When starting with maltol (3-hydroxy-2-methyl-4-pyrone), the hydroxyl group is already present at the correct position (C3) and is retained during the ring transformation to the pyridinone. This circumvents the challenges of regioselectivity that would arise from attempting to hydroxylate the pyridinone ring directly.
For syntheses that might require direct hydroxylation, advanced methods are being explored. For example, a photochemical valence isomerization of pyridine (B92270) N-oxides has been shown to be an effective method for the C3 selective hydroxylation of pyridines. acs.orgelsevierpure.com This metal-free transformation offers a high degree of regioselectivity. acs.org
N-Alkylation and C-Alkylation Strategies for 1,2-Dimethyl Substitution
The target molecule features two methyl groups: one on the nitrogen atom (N1) and one on the carbon atom at position 2 (C2).
C2-Alkylation: In the most common synthetic route starting from maltol, the C2-methyl group is inherent to the precursor molecule. This strategy avoids a separate C-alkylation step on the heterocyclic ring, which can be challenging to control regioselectively. Direct C4-alkylation of pyridines has been a long-standing challenge, often requiring pre-functionalized materials to achieve selectivity. nih.gov Recent advances include mechanochemically activated magnesium for direct C4–H alkylation and the use of blocking groups to direct Minisci-type reactions. nih.govacs.org
N1-Alkylation: The N-methyl group is typically introduced during the formation of the pyridinone ring. In the conversion of maltol, the use of methylamine as the nitrogen source directly installs the methyl group onto the ring nitrogen. acs.org For pre-formed pyridone rings, direct N-alkylation is possible but can be complicated by competitive O-alkylation, leading to a mixture of N-alkyl-4-pyridones and 4-alkoxypyridines. researchgate.net The formation of N-methyl-4-pyridones from 4-methoxypyridines has also been described. nih.gov
Stereochemical Control in Synthesis of Analogs
While this compound itself is an achiral molecule, the synthesis of its chiral analogs requires stereochemical control. This is particularly relevant in medicinal chemistry, where the stereochemistry of a molecule can be critical for its biological activity. nih.gov
Methods to achieve stereoselectivity in the synthesis of pyridinone-based structures include:
Nucleophilic Addition to Chiral Pyridinium (B92312) Salts: A stereoselective synthesis of pyridinones can be achieved through the nucleophilic addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine. This approach has been successfully applied to the synthesis of chiral alkaloids containing the piperidinone skeleton. nih.govcapes.gov.br
Asymmetric Synthesis of Dihydropyridones: The synthesis of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) can generate a stereogenic center at the C4 position. Asymmetric synthesis methodologies, including chemoenzymatic assisted methods, have been developed to control the absolute configuration of this center. nih.govresearchgate.net
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
When evaluating synthetic routes, efficiency, cost-effectiveness, and environmental impact are key considerations. The principles of green chemistry—such as using renewable feedstocks, minimizing waste, and employing catalytic reactions—are increasingly important. rasayanjournal.co.inresearchgate.netresearcher.life
| Synthetic Strategy | Precursors | Advantages | Disadvantages | Green Chemistry Aspects |
| Ring Transformation | Maltol, Methylamine | High yield, excellent regioselectivity, readily available/renewable precursor (maltol). | Limited to the substitution pattern of the pyrone precursor. | Utilizes a renewable feedstock. The reaction is often run in water. |
| Gold-Catalyzed Cyclization | Skipped Diynones, Methylamine | High selectivity for N-methyl-4-pyridones, good yields. organic-chemistry.orgacs.org | Requires a noble metal catalyst, multi-step synthesis of diynone precursors. | Catalytic approach reduces stoichiometric waste. |
| Multicomponent Reactions | Aldehydes, β-ketoesters, etc. | High atom economy, operational simplicity, rapid assembly of complex structures. nih.govnih.gov | May require optimization to control selectivity; purification can be complex. | One-pot synthesis reduces solvent use and waste. Can be performed under microwave irradiation or solvent-free conditions. nih.govnih.gov |
| Direct C-H Functionalization | Pyridine, Alkylating agents | Potentially shortens synthetic routes by avoiding pre-functionalization. nih.govacs.org | Often suffers from low regioselectivity and over-alkylation. nih.gov | High atom economy if selective. Mechanochemical methods can reduce solvent use. acs.org |
The synthesis starting from maltol is highly efficient and green, leveraging a naturally derived precursor to control the position of key functional groups. While newer catalytic and multicomponent methods offer innovative ways to construct the pyridinone core, the maltol-based ring transformation remains a benchmark for its simplicity and effectiveness in producing this specific target molecule.
Isolation and Purification Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound relies on effective purification methods for both the intermediate compounds and the final product. The polar nature of the hydroxypyridinone core and its precursors necessitates the use of specific chromatographic and crystallization techniques.
Column Chromatography:
Column chromatography is a primary tool for the purification of hydroxypyridinone derivatives. The choice of stationary and mobile phases is critical for achieving good separation.
Normal-Phase Chromatography: Silica (B1680970) gel is a commonly used stationary phase. The eluent system is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). For more polar compounds, a small percentage of methanol (B129727) can be added to the mobile phase. However, it is important to note that high concentrations of methanol can dissolve the silica gel. To neutralize the acidic nature of silica gel, which can be problematic for acid-sensitive compounds, a small amount of a base like triethylamine (B128534) can be added to the eluent. rochester.edu
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel stationary phase can be effective. The mobile phase in this case is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.
Table of Common Solvent Systems for Column Chromatography of Hydroxypyridinone Derivatives:
| Chromatography Type | Stationary Phase | Common Eluent Systems | Target Compound Polarity |
| Normal-Phase | Silica Gel | Ethyl Acetate/Hexane (e.g., 10-50%) | Normal |
| Normal-Phase | Silica Gel | Methanol/Dichloromethane (e.g., up to 5% MeOH) | Polar |
| Normal-Phase | Silica Gel | Ether/Hexane | Normal |
| Reverse-Phase | C18 Silica Gel | Methanol/Water | Polar |
Crystallization and Recrystallization:
Crystallization is a powerful technique for the final purification of solid compounds, including this compound and its crystalline intermediates. The selection of an appropriate solvent or solvent system is paramount for obtaining high-purity crystals. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
For hydroxypyridinone derivatives, which often possess a degree of polarity, single solvents like ethanol (B145695) or solvent mixtures are commonly employed. The use of a solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, is a frequent strategy. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added until the solution becomes turbid, indicating the point of saturation. Slow cooling of this solution then promotes the formation of pure crystals.
Table of Common Solvents for Recrystallization of Hydroxypyridinones:
| Solvent/Solvent System | Notes |
| Ethanol/Water | A common and effective mixture for polar organic compounds. |
| Methanol/Water | Similar to ethanol/water, useful for compounds soluble in methanol. |
| Acetone/Water | Another effective polar solvent combination. |
| Ethyl Acetate/Hexane | Suitable for compounds of moderate polarity. |
The purification of intermediates and the final product often involves a combination of these techniques. For instance, after a reaction, the crude product might first be subjected to column chromatography to separate it from major impurities, followed by recrystallization to achieve high purity.
Coordination Chemistry and Metal Ion Complexation
Fundamental Principles of Bidentate Coordination by the 5-Hydroxy-4(1H)-pyridinone Moiety
No specific studies on the bidentate coordination of 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone were found.
Stoichiometry and Stability Constants of Metal Complexes with this compound
Specific data on the stoichiometry and stability constants for metal complexes of this particular isomer are not available in the reviewed literature.
No published stability constants for the interaction of this compound with these trivalent metal ions were identified.
No published stability constants for the interaction of this compound with these divalent metal ions were identified.
Without stability constant data, an analysis of the chelation selectivity and specificity for this compound is not possible.
Thermodynamic and Kinetic Aspects of Complex Formation and Dissociation
There is a lack of research on the thermodynamic and kinetic parameters for the complexation reactions involving this compound.
Redox Chemistry of Metal-5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone Complexes
The redox properties of metal complexes with this specific ligand have not been reported in the scientific literature.
Influence of Ligand Protonation State on Metal Binding Affinity
The ability of this compound to form stable complexes with metal ions is intrinsically linked to its protonation state, which is, in turn, dependent on the pH of the solution. The molecule possesses a hydroxyl group that can be deprotonated, creating a negatively charged oxygen atom that, along with the adjacent carbonyl oxygen, forms a bidentate chelation site for metal ions.
The protonation constant (pKa) of the hydroxyl group is approximately 3.5. nih.gov At pH values below the pKa, the ligand exists predominantly in its protonated, neutral form. As the pH increases above the pKa, the hydroxyl group deprotonates, resulting in an anionic form of the ligand that is a more effective chelator. This pH-dependent behavior is critical in understanding its metal binding affinity.
The chelation reaction with a trivalent metal ion like Fe(III) can be represented as follows:
3L⁻ + Fe³⁺ ⇌ FeL₃
Where L⁻ represents the deprotonated form of this compound. This equilibrium is significantly influenced by the concentration of H⁺ ions. In acidic conditions, the equilibrium shifts to the left, favoring the protonated ligand and free metal ion, thus reducing the binding affinity. Conversely, in neutral or alkaline conditions, the deprotonated form of the ligand is more abundant, leading to a higher affinity for metal ions and the formation of stable complexes.
This compound exhibits a particularly high affinity for ferric iron (Fe³⁺), forming a stable 3:1 complex. patsnap.com This high affinity is a key characteristic of this compound. It also forms complexes with other metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and aluminum (Al³⁺), although with a lower affinity compared to iron. macsenlab.com The complexation of Cu(II) ions with this ligand in aqueous solution predominantly leads to the formation of a Cu(L)₂ species in a pH range of 4-9. nih.gov
The stability of these metal complexes is quantified by their stability constants (log β). A higher log β value indicates a more stable complex. The table below presents the stability constants for this compound with various metal ions.
| Metal Ion | Stoichiometry (Ligand:Metal) | log β | pH Conditions |
|---|---|---|---|
| Fe(III) | 3:1 | ~35 | Neutral |
| Cu(II) | 2:1 (CuL₂) | 19.2 ± 0.6 | 4-9 |
| Cu(II) | 1:1 (CuL) | 10.3 ± 0.9 | 4-9 |
| Zn(II) | Lower affinity than Fe(III) | - | - |
| Al(III) | Lower affinity than Fe(III) | - | - |
Supramolecular Assembly and Coordination Polymers Involving the Compound
The molecular structure of this compound lends itself to the formation of supramolecular assemblies through non-covalent interactions. In the solid state, the compound is known to form different polymorphic structures governed by intermolecular hydrogen bonding and π-π stacking interactions. nih.gov The hydrogen bonding occurs between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers and extended chains. nih.gov These interactions are fundamental to the crystal packing of the compound.
Beyond self-assembly, this compound can act as a ligand in the construction of more complex supramolecular structures and coordination polymers. While it typically acts as a bidentate chelating ligand to a single metal center, its structure also allows for the potential to bridge multiple metal centers, a key requirement for the formation of coordination polymers.
While extensive research has focused on the discrete metal complexes of this compound, the exploration of its role as a building block for extended coordination polymers is an emerging area. The ability of the pyridinone ring and its functional groups to participate in various non-covalent interactions suggests a rich potential for the design and synthesis of novel coordination polymers with interesting structural topologies and properties. The formation of a square-grid network in one of its polymorphic forms, through hydrogen bonding and π-π stacking, provides a blueprint for how this molecule can organize in a predictable manner, a principle that is central to the design of coordination polymers. nih.gov
Mechanistic Biological and Biochemical Interactions
Interactions with Biological Metal Centers and Metalloproteins
Deferiprone's primary mechanism of action is its ability to bind to metal ions, which has significant implications for various physiological and pathological processes.
Mechanisms of Iron Scavenging and Reductions in Bioavailability
Deferiprone (B1670187) is a bidentate chelator with a high affinity for ferric iron (Fe³⁺). nih.gov Its small molecular weight and lipophilic nature allow it to permeate cell membranes and access intracellular iron pools. tudelft.nl The primary mechanism of iron scavenging involves the formation of a stable, neutral 3:1 complex, where three molecules of Deferiprone bind to one ferric ion. macsenlab.com This complex is water-soluble and is subsequently excreted from the body, primarily through the urine, which may result in a characteristic reddish-brown discoloration of the urine, indicating the removal of iron. macsenlab.com
By binding to labile iron within cells, Deferiprone effectively reduces the bioavailability of iron for processes that can be detrimental in conditions of iron overload. patsnap.com It can sequester iron from non-transferrin-bound iron and from the iron storage protein ferritin. patsnap.com This action helps to mitigate the toxic effects of excess iron, which can catalyze the formation of reactive oxygen species and lead to cellular damage. patsnap.com
| Parameter | Description | Reference |
|---|---|---|
| Binding Stoichiometry (Deferiprone:Iron) | 3:1 | macsenlab.com |
| Primary Form of Chelated Iron | Ferric (Fe³⁺) | macsenlab.com |
| Route of Excretion of Iron Complex | Primarily Urine | macsenlab.com |
| Cellular Accessibility | Able to access intracellular iron pools | tudelft.nl |
Modulation of Other Essential Metal Ion Homeostasis (e.g., Zinc, Copper)
While Deferiprone has a higher selectivity for iron, it can also chelate other essential divalent metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), albeit with a lower affinity. macsenlab.comdrugbank.com This interaction can lead to a reduction in the intracellular labile pools of these metals. nih.gov
The chelation of zinc by Deferiprone can result in increased urinary excretion of zinc, which may lead to lower serum zinc levels in some individuals. nih.gov The ability of Deferiprone to interact with intracellular zinc pools is considered distinct from that of other iron chelators like deferoxamine, which is a larger, hexadentate molecule and less able to access these pools. nih.gov This interaction with zinc is significant as zinc is a crucial cofactor for numerous enzymes. nih.gov
Similarly, Deferiprone has a high affinity for copper and can form complexes with Cu²⁺. nih.gov This interaction can inhibit copper-catalyzed production of hydroxyl radicals. nih.gov The chelation of copper may also affect copper-dependent enzymes and biological processes. nih.gov
| Metal Ion | Interaction Mechanism | Potential Consequence | Reference |
|---|---|---|---|
| Zinc (Zn²⁺) | Chelation and increased urinary excretion | Reduction in labile intracellular zinc pools; potential for lower serum zinc levels | nih.govnih.gov |
| Copper (Cu²⁺) | Chelation; formation of Cu(II)-deferiprone complexes | Inhibition of copper-catalyzed radical production; potential interference with copper-dependent enzymes | nih.govnih.gov |
Enzyme Inhibition and Activation Mechanisms
The interaction of 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone with various enzymatic systems is an area of ongoing research.
Aldose Reductase Inhibition Pathways
There is currently a lack of scientific literature specifically detailing the direct inhibition of aldose reductase by 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone. While the compound's potential effects on diabetes-related complications have been explored in the context of its antioxidant and iron-chelating properties, direct inhibitory pathways on aldose reductase have not been established in the reviewed literature.
Inhibition of Other Relevant Enzymatic Systems (e.g., Mutant Isocitrate Dehydrogenase 1, WDR5)
Scientific evidence demonstrating the direct inhibition of mutant isocitrate dehydrogenase 1 (mIDH1) or WD repeat-containing protein 5 (WDR5) by 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone is not available in the current body of research. While other pyridinone-containing compounds have been investigated as inhibitors of these enzymes, nih.govnih.gov there are no specific studies to date that establish such a role for Deferiprone. However, Deferiprone has been shown to inhibit other iron-containing enzymes, such as ribonucleotide reductase, which is involved in DNA synthesis. macsenlab.commdpi.com
Antioxidant and Free Radical Scavenging Mechanisms
Deferiprone exhibits significant antioxidant properties through multiple mechanisms. A primary antioxidant action is the chelation of catalytic iron, which prevents iron from participating in the Fenton and Haber-Weiss reactions, thereby reducing the generation of highly reactive hydroxyl radicals. patsnap.com
Furthermore, both Deferiprone itself and its iron complex have demonstrated the ability to scavenge superoxide (B77818) radicals. nih.gov The deferiprone-iron complex can be reduced by cellular reductases to form a ferrous (Fe²⁺) complex, which is an effective scavenger of superoxide radicals. nih.gov This dual role of iron chelation and direct radical scavenging contributes to its protective effects against oxidative stress-mediated cellular injury. nih.gov
| Mechanism | Description | Reference |
|---|---|---|
| Inhibition of Radical Formation | Chelates catalytic iron, preventing its participation in Fenton and Haber-Weiss reactions. | patsnap.com |
| Direct Radical Scavenging | Both the free ligand and its iron complex can scavenge superoxide radicals. | nih.gov |
| Redox Cycling of Iron Complex | The Fe³⁺ complex can be reduced to a Fe²⁺ complex, which then scavenges superoxide radicals. | nih.gov |
Direct Radical Neutralization Pathways
While the principal antioxidant effect of 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone is indirect, stemming from its metal chelation properties, some studies suggest a capacity for direct interaction with reactive oxygen species (ROS). Specifically, Deferiprone has demonstrated a neutralizing effect on superoxide anions in in vitro experiments with macrophages. nih.gov This indicates a potential, albeit secondary, pathway where the molecule itself can directly scavenge certain free radicals. However, the dominant and most extensively documented antioxidant mechanism remains the inhibition of metal-catalyzed radical formation. nih.govresearchgate.net
Inhibition of Pro-Oxidant Metal-Catalyzed Reactions
The most significant antioxidant mechanism of 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone is its potent ability to inhibit metal-catalyzed reactions that generate highly destructive free radicals. nih.gov By chelating ferric iron (Fe³⁺), Deferiprone prevents it from participating in the Fenton and Haber-Weiss reactions, which produce the hydroxyl radical (•OH), one of the most damaging ROS in biological systems. researchgate.netrsc.org
The chelation process involves three Deferiprone molecules binding to a single ferric ion, forming a stable, neutral, and redox-inactive 3:1 complex ([(L1)₃Fe]⁰). rsc.orgnih.govresearchgate.net This stable complex effectively sequesters the iron, rendering it unable to catalyze the conversion of hydrogen peroxide (H₂O₂) to hydroxyl radicals. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spin trapping studies have conclusively demonstrated that the presence of Deferiprone completely inhibits the production of hydroxyl radicals from both Fe²⁺- and Fe³⁺-induced Fenton and photo-Fenton reactions. nih.govresearchgate.net Beyond iron, Deferiprone has also been shown to inhibit free radical reactions catalyzed by copper ions, further broadening its scope as an inhibitor of pro-oxidant metal catalysis. nih.govresearchgate.nettudelft.nl
Mechanistic Studies of Antimicrobial Activity through Metal Deprivation
The antimicrobial properties of 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone are mechanistically linked to its primary function as an iron chelator. Iron is an indispensable nutrient for nearly all microbial pathogens, serving as a critical cofactor for enzymes involved in cellular respiration, DNA synthesis, and metabolism. nih.govresearchgate.netnih.gov By sequestering iron from the environment, Deferiprone effectively creates a state of iron deprivation, which inhibits microbial growth and proliferation. nih.govdrugbank.com
This bacteriostatic effect has been demonstrated against a range of common nosocomial pathogens. In vitro studies have determined the Minimum Inhibitory Concentration (MIC) of Deferiprone against various bacterial strains, highlighting its efficacy in iron-limited media which more closely mimics conditions in the human body. nih.gov For instance, Deferiprone has shown inhibitory activity against Burkholderia pseudomallei with a MIC range of 4-64 µg/mL. researchgate.net Furthermore, this iron-deprivation strategy can potentiate the activity of conventional antibiotics, suggesting a synergistic effect in combating bacterial infections. researchgate.netnih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of Deferiprone Against Various Bacterial Strains
| Bacterial Strain | Medium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Acinetobacter baumannii (ATCC 19606) | RPMI | 128 | nih.gov |
| Pseudomonas aeruginosa (ATCC 27853) | RPMI | >512 | nih.gov |
| Klebsiella pneumoniae (ATCC 700603) | RPMI | 256 | nih.gov |
| Escherichia coli (ATCC 43888) | RPMI | 128 | nih.gov |
| Staphylococcus aureus (ATCC 43300) | CAMHB | >512 | nih.gov |
| Burkholderia pseudomallei | - | 4-64 | researchgate.net |
Interactions with Other Biomolecules (e.g., Proteins, Nucleic Acids)
3-hydroxy-1,2-dimethyl-4(1H)-pyridinone interacts with several key biomolecules, most notably proteins. Its plasma protein binding is generally low, reported to be less than 10%. nih.govnih.gov However, specific interactions have been characterized. Multi-spectroscopic and molecular docking studies have shown that Deferiprone binds to human serum albumin (HSA). nih.gov This interaction is primarily driven by hydrophobic forces, with the compound localizing to Sudlow's site I on the albumin molecule. nih.gov
A crucial aspect of its mechanism is the ability to interact with iron-containing proteins. Deferiprone is capable of removing iron from transferrin, the primary iron transport protein in the blood, a property that is central to its therapeutic effect in iron overload conditions. nih.govresearchgate.net
Direct binding interactions between Deferiprone and nucleic acids (DNA, RNA) have not been extensively documented. Its effects on DNA synthesis are considered to be indirect, resulting from the chelation of iron, which is a necessary cofactor for ribonucleotide reductase, a rate-limiting enzyme in the production of deoxyribonucleotides. researchgate.netnih.gov Some ruthenium complexes derived from pyridinones have shown an affinity for DNA, but this is not an established mechanism for Deferiprone itself. researchgate.netnih.gov
Table 2: Binding Parameters of Deferiprone with Human Serum Albumin (HSA)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Constant (K) | 1.55 (± 0.09) x 10⁴ L·mol⁻¹ (at 298 K) | Fluorescence Spectroscopy | nih.gov |
| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | nih.gov |
| Thermodynamic Parameter (ΔH) | +51.83 kJ·mol⁻¹ | Van't Hoff Equation | nih.gov |
| Thermodynamic Parameter (ΔS) | +252.2 J·mol⁻¹·K⁻¹ | Van't Hoff Equation | nih.gov |
| Interaction Force | Hydrophobic | Thermodynamic Data | nih.gov |
Cellular Uptake and Intracellular Distribution Mechanisms (non-clinical focus)
3-hydroxy-1,2-dimethyl-4(1H)-pyridinone is a small molecule (molecular weight: 139.15 g/mol ) with a neutral charge and mild lipophilic character, properties that facilitate its passage across biological membranes. nih.govsigmaaldrich.comnih.gov It is rapidly absorbed and can diffuse into the cells of most major organs and tissues. mdpi.comumw.edu.pl This cell permeability is critical to its mechanism of action, as it allows the molecule to access and chelate the labile iron pool (LIP) within subcellular compartments, such as mitochondria. researchgate.netnih.gov
In vitro studies using the human hepatoma cell line HepG2 have provided insight into its intracellular effects. Treatment with Deferiprone was shown to inhibit cellular iron uptake, decrease the levels of the iron-storage protein ferritin, and increase the expression of transferrin receptors, all of which are indicative of effective intracellular iron depletion. nih.govnih.gov The ability to shuttle iron across membranes is further highlighted by studies showing that Deferiprone can scavenge intracellular iron and transfer it to an extracellular, non-permeable chelator. nih.gov
In Vitro Biochemical Assays for Elucidating Biological Mechanisms
A variety of in vitro biochemical assays have been employed to characterize the mechanistic pathways of 3-hydroxy-1,2-dimethyl-4(1H)-pyridinone. These methods are essential for quantifying its interactions and biological effects.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique, often combined with spin trapping agents like PBN and TMIO, is used to detect and quantify the production of short-lived free radicals, such as the hydroxyl radical. It has been instrumental in demonstrating the inhibition of the Fenton reaction by Deferiprone. nih.govasm.org
UV-Visible and NMR Spectroscopy: These methods are used to monitor the antioxidant activity of Deferiprone in various model systems. For example, they can track the rate of ascorbic acid oxidation or the peroxidation of lipids like linoleic acid in the presence of catalytic metals, and show how Deferiprone reduces the rate of these oxidative processes. mdpi.com
Spectrophotometric Titration and Capillary Electrophoresis-Frontal Analysis (CE/FA): These analytical techniques are applied to determine the protonation and iron stability constants of the chelator, providing quantitative data on its high binding affinity for iron. rsc.orgnih.gov
Fluorescence and Circular Dichroism (CD) Spectroscopy: These spectroscopic methods are used to study the binding interactions between Deferiprone and proteins, such as human serum albumin. They can determine binding constants, the number of binding sites, and assess conformational changes in the protein upon binding. drugbank.comnih.gov
Antimicrobial Susceptibility Testing: Standard microbiological assays, such as the broth microdilution method, are used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Time-kill assays can further characterize the effect as either bacteriostatic or bactericidal. nih.gov
Cellular Assays: In vitro studies using cell lines (e.g., HepG2 hepatocytes) are used to investigate cellular uptake, effects on intracellular iron metabolism (e.g., measuring ferritin and transferrin receptor levels), and antiproliferative effects (e.g., via [³H]-thymidine incorporation assays). nih.govnih.gov
Structure Activity Relationship Sar Studies and Derivatization
Design and Synthesis of Novel 5-Hydroxy-4(1H)-pyridinone Derivatives
The design of novel 5-hydroxy-4(1H)-pyridinone derivatives is often guided by the intended biological target and desired physicochemical properties. A common strategy involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of new derivatives often begins with commercially available starting materials like kojic acid, which can be converted to the pyridinone ring through a series of chemical reactions.
One notable synthetic approach involves the protection of the hydroxyl groups, followed by reactions to introduce various substituents at different positions of the pyridinone ring. For example, the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been reported as a promising iron chelator with potentially improved properties over existing drugs. The synthetic pathway for such derivatives can be complex, often requiring multiple steps of protection, functionalization, and deprotection to yield the final product.
The design process frequently employs computational modeling to predict the binding of derivatives to target proteins, helping to rationalize the selection of substituents. The overarching goal is to create molecules with improved therapeutic indices by enhancing their interaction with biological targets while minimizing off-target effects.
Impact of Substitutions at the Pyridinone Ring (e.g., N1, C2, C5) on:
The biological activity of 5-hydroxy-4(1H)-pyridinone derivatives can be finely tuned by introducing different functional groups at the N1, C2, and C5 positions of the pyridinone ring.
Metal Chelation Properties
The 5-hydroxy-4(1H)-pyridinone scaffold is a well-established bidentate chelator, particularly for trivalent metal ions like iron (Fe³⁺). The hydroxyl and carbonyl groups at positions 5 and 4, respectively, form a stable five-membered ring with the metal ion. The nature of the substituents at N1, C2, and C5 can significantly modulate the chelation efficiency and selectivity.
C5 Position: While the C5 hydroxyl group is directly involved in chelation, modifications at this position are less common for improving chelation itself but can be used to attach the chelating unit to other molecules. However, the introduction of electron-withdrawing or donating groups in its vicinity can influence the pKa of the hydroxyl group, thereby affecting the formation of the metal complex under physiological conditions.
| Substitution Position | Effect on Metal Chelation | Example of Substituent |
| N1 | Influences lipophilicity and cell permeability. Affects the electronic properties of the chelating moiety. | Methyl, Aryl groups |
| C2 | Alters steric hindrance around the chelation site, impacting metal affinity and selectivity. | Methyl, Hydroxymethyl groups |
| C5 | Can modulate the pKa of the chelating hydroxyl group. | Not typically substituted to enhance chelation directly. |
Enzymatic Inhibition Profiles
Derivatives of 5-hydroxy-4(1H)-pyridinone have been investigated as inhibitors of various enzymes, particularly metalloenzymes where the chelation of the active site metal ion is the mechanism of inhibition.
N1 and C2 Substitutions: The substituents at the N1 and C2 positions play a crucial role in determining the inhibitory potency and selectivity. For example, in the context of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) inhibition, specific substitutions on the pyridinone ring were found to be critical for activity. A library of 4-hydroxy-pyridinone derivatives showed that the nature and position of substituents could lead to dual-target inhibitors.
C5 Substitutions: Modifications at the C5 position can also influence enzyme inhibition. For instance, 5-acyl-4-hydroxypyridin-2(1H)-one derivatives have been synthesized and evaluated as α-amylase inhibitors. The results indicated that the nature of the acyl group at the C5 position significantly affected the inhibitory activity.
| Enzyme Target | Key Substitutions | Observed Effect |
| α-Glucosidase & PTP1B | Varied substitutions on the pyridinone ring | Development of potent dual-target inhibitors. |
| α-Amylase | Acyl groups at C5 | Moderate inhibitory potential, with activity dependent on the nature of the acyl group. |
Antioxidant Efficacy
The antioxidant properties of 5-hydroxy-4(1H)-pyridinone derivatives are attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions like iron.
N1-H vs. N1-CH₃: Studies have shown that N1-H hydroxypyridinones can be more effective radical scavengers compared to their N1-methylated counterparts. nih.gov The presence of a hydrogen atom at the N1 position appears to contribute more significantly to the radical scavenging capacity. nih.gov Conversely, compounds with an N1-CH₃ group, like 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone, tend to be stronger chelating agents for Fe²⁺. nih.gov
Substituents with Labile Hydrogens: The introduction of auxiliary moieties with labile hydrogen atoms can enhance the radical scavenging ability of the parent scaffold. nih.gov This dual functionality of metal chelation and radical scavenging makes these compounds promising candidates for combating oxidative stress-related conditions.
| Substitution | Antioxidant Mechanism | Efficacy |
| N1-H | Radical Scavenging | Generally more potent radical scavengers. nih.gov |
| N1-CH₃ | Metal Chelation (Fe²⁺) | Generally stronger chelating agents. nih.gov |
| Auxiliary groups with labile H | Radical Scavenging | Enhanced radical scavenging ability. nih.gov |
Specific Biological Target Interactions
Beyond general enzymatic inhibition, derivatives of hydroxypyridinones have been designed to interact with specific biological targets implicated in various diseases.
Kinase Inhibition: Militarinone-inspired 4-hydroxy-2-pyridone analogues have been found to target the stress pathway kinase MAP4K4. nih.gov The most potent derivative in one study was a selective ATP-competitive inhibitor of MAP4K4, suggesting a potential therapeutic application in neurodegenerative diseases. nih.gov
Anti-Alzheimer's Agents: 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed as multi-target agents for Alzheimer's disease, targeting the H₃ receptor, Aβ peptide, metal ions, and free radicals simultaneously. frontiersin.org
Antiviral Activity: The pyridinone scaffold has been explored for antiviral applications. For example, substitutions at the C5 position with azole groups have shown potent anti-HIV activity. frontiersin.org N-aryl derivatives of 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one have demonstrated better anti-HBV activity than their N-alkyl counterparts. frontiersin.org
Exploration of Poly-hydroxypyridinone Constructs
To enhance the metal chelating efficacy of the 5-hydroxy-4(1H)-pyridinone scaffold, researchers have explored the synthesis of multidentate ligands by linking multiple hydroxypyridinone units together. These "poly-hydroxypyridinone" constructs can be designed as linear or tripodal structures, and even as dendritic or polymeric chelators.
The rationale behind this approach is to increase the affinity and selectivity for a target metal ion by creating a chelator that can form a more stable, cage-like complex. By tethering multiple bidentate hydroxypyridinone units to a central scaffold, it is possible to create hexadentate or octadentate ligands that can fully saturate the coordination sphere of a metal ion like Fe³⁺.
The synthesis of these constructs involves linking hydroxypyridinone monomers through various spacer arms. The length and flexibility of these linkers are critical for achieving the optimal geometry for metal coordination. These multidentate chelators have shown great promise not only in chelation therapy but also in applications such as radiopharmaceuticals for PET imaging.
Bioisosteric Replacements (e.g., Sulfur and Selenium Analogues)
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in medicinal chemistry to modulate the activity and properties of a lead compound. In the case of this compound, the exocyclic oxygen atom of the carbonyl group at the 4-position has been a target for bioisosteric replacement with heavier chalcogens like sulfur and selenium.
The synthesis of the sulfur analogue, 3-hydroxy-1,2-dimethyl-4(1H)-pyridinethione (thiodeferiprone), and the selenium analogue, 3-hydroxy-1,2-dimethyl-4(1H)-pyridineselenone (selenodeferiprone), has been successfully achieved. jagiellonskiecentruminnowacji.pl The synthesis involves the use of specific thionating and selenating agents, such as Lawesson's reagent and Woollins' reagent, respectively, to replace the carbonyl oxygen with sulfur or selenium. jagiellonskiecentruminnowacji.pl
The rationale behind these substitutions is that the introduction of sulfur or selenium is expected to alter the electronic and steric properties of the chelating center. jagiellonskiecentruminnowacji.pl These changes can influence the ligand's affinity and selectivity for different metal ions. For instance, sulfur analogues of related chelators have been investigated for their potential to selectively bind other toxic metals, such as lead(II). researchgate.net While oxygen is a "hard" donor atom, favoring coordination with hard acids like Fe(III), sulfur and selenium are "softer" donors. This modification could potentially shift the binding preference towards borderline or soft metal ions. It was anticipated that the selenium analogue might exhibit a comparable or even enhanced capability to bind metal ions compared to the parent compound or its sulfur counterpart. jagiellonskiecentruminnowacji.pl
Structural analysis has confirmed the successful synthesis of these analogues. jagiellonskiecentruminnowacji.plresearchgate.net However, it has also been noted that these compounds can form dimers through disulfide or diselenide bridges, particularly under oxidative conditions. jagiellonskiecentruminnowacji.plresearchgate.net The comparative biological activities, such as metal chelation constants and cytotoxic profiles against the parent oxygen compound, are subjects of ongoing investigation to fully elucidate the impact of these bioisosteric replacements.
| Compound Name | Parent Compound | Bioisosteric Atom | Synthetic Reagent | Reference |
|---|---|---|---|---|
| 3-hydroxy-1,2-dimethyl-4(1H)-pyridinethione | This compound | Sulfur (S) | Lawesson's reagent | jagiellonskiecentruminnowacji.pl |
| 3-hydroxy-1,2-dimethyl-4(1H)-pyridineselenone | This compound | Selenium (Se) | Woollins' reagent | jagiellonskiecentruminnowacji.pl |
Linker Chemistry for Hybrid Compounds
Attaching the this compound moiety to other molecules via chemical linkers is a sophisticated strategy to create hybrid compounds with tailored properties. This approach can enhance metal chelation efficacy, target the chelator to specific tissues, or combine its activity with another therapeutic modality. The design of the linker—its length, flexibility, and chemical nature—is critical as it influences the properties of the final conjugate. kcl.ac.uk
One major application is the creation of multidentate chelators. While this compound is a bidentate ligand (binding a metal ion at two points), linking three of these units to a central scaffold can create a hexadentate chelator. These hexadentate ligands can form highly stable 1:1 complexes with octahedral metal ions like Fe(III). nih.govrsc.org A common strategy involves conjugating hydroxypyridinone units with a free amino group to a tripodal acid, resulting in a chelator with significantly high affinity for iron. rsc.org The choice of the central core and the point of attachment to the pyridinone ring are crucial for optimizing the coordination geometry and stability of the metal complex. nih.gov
| Hybrid Compound Type | Linker/Scaffold Type | Purpose of Hybridization | Resulting Property | Reference |
|---|---|---|---|---|
| Hexadentate Chelator | Tripodal Acid | Increase metal binding affinity and stability | High pFe³⁺ value; forms stable 1:1 complexes | rsc.org |
| Targeted Radiopharmaceutical Precursor | Peptide Linker (e.g., DUPA-β-Ala) | Targeting specific cell surface proteins (e.g., PSMA) | Combines chelation with tissue-specific targeting | nih.gov |
| Modified Physicochemical Properties | Cyclodextrin | Modulate solubility and biological activity | Altered antioxidant activity and complex stability | rsc.org |
| Multi-unit Chelators | Polyaminocarboxylic acids (NTA, DTPA) | Increase metal sequestering efficacy | Development of bis-3-hydroxy-4-pyridinones | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For hydroxypyridinone derivatives, QSAR studies are valuable for understanding the structural features that govern their therapeutic effects and for predicting the activity of novel, unsynthesized analogues.
While specific QSAR models for the iron-chelating activity of this compound derivatives are not extensively detailed in the literature, studies on related activities for the broader class of 3-hydroxypyridin-4-ones provide significant insights. For instance, a QSAR analysis was performed on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives to understand their antimicrobial activity against Staphylococcus aureus and Candida albicans. mdpi.com This study employed various chemometric tools, including genetic algorithm-partial least squares (GA-PLS), to select the most relevant molecular descriptors. mdpi.com
The results of the study revealed that topological parameters, which describe the connectivity and branching of the molecule's atoms, played a significant role in the antimicrobial activity of these compounds. mdpi.com The developed QSAR model demonstrated strong predictive power, explaining over 90% of the variance in the biological data for S. aureus. mdpi.com This indicates that the size, shape, and branching of the substituents on the hydroxypyridinone ring are critical determinants of this specific biological activity.
Furthermore, other studies have highlighted the importance of physicochemical properties like lipophilicity (measured as the partition coefficient, Kpart) in determining the biological effects of hydroxypyridinone derivatives, such as their cytotoxicity against cancer cell lines. nih.gov A clear correlation was observed where increased lipophilicity led to higher cytotoxic activity. nih.gov Such findings are crucial inputs for developing robust QSAR models, which can guide the synthesis of new derivatives with improved activity profiles by optimizing key descriptors like topology and lipophilicity.
| Biological Activity Studied | Compound Class | Key Findings / Important Descriptors | QSAR Model Performance (Example) | Reference |
|---|---|---|---|---|
| Antimicrobial Activity (S. aureus) | 3-hydroxypyridine-4-ones and 3-hydroxypyran-4-ones | Topological parameters are significant determinants of activity. | GA-PLS model could explain and predict 96% and 91% of variances, respectively. | mdpi.com |
| Cytotoxicity (HeLa and K562 cells) | 3-hydroxypyridin-4-one derivatives | Cytotoxicity is closely related to the lipophilicity (Kpart) of the compounds. | Qualitative correlation: higher lipophilicity resulted in higher cytotoxicity. | nih.gov |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone. These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.
Frontier Molecular Orbital (FMO) theory calculations, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to understand the molecule's chemical reactivity. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and chemical stability. For hydroxypyridinone derivatives, these calculations help explain their radical scavenging and antioxidant properties. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for a Hydroxypyridinone Ring (DFT)
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.25 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Angle | O=C-C | ~120° |
Note: The values are typical representations from DFT calculations on hydroxypyridinone scaffolds and may vary slightly based on the specific computational method and basis set used.
Prediction and Characterization of Tautomeric Equilibria and Forms
Pyridinone structures, including this compound, can exist in different tautomeric forms. Tautomerism is a critical consideration as different tautomers can exhibit distinct chemical and biological properties. The primary equilibrium for this compound is between the keto-enol forms. Computational methods are essential for predicting the relative stability of these tautomers in different environments (gas phase vs. solvent). wayne.edu
Ab initio and DFT calculations are used to compute the energies of the different tautomeric forms. wayne.edu For hydroxypyridinones, studies have shown that tautomerism can lead to a catechol-like electronic structure, which is significant for its metal chelating and radical scavenging activities. nih.gov Computational analyses of similar 5-hydroxypyridin-4(1H)-one structures have demonstrated that tautomeric changes can be influenced by pH, which in turn affects the molecule's coordinating ability with metal ions. rsc.org Theoretical studies on the parent 4-pyridone/4-hydroxypyridine system indicate that while the hydroxy form is favored in the gas phase, the pyridone (keto) form can be stabilized by solvent effects. wayne.edu
Spectroscopic Property Predictions (e.g., NMR, IR, UV/Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure confirmation and analysis.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. idc-online.comrsc.org These predictions are crucial for assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. rsc.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shifts for different possible structures (like tautomers) with experimental data, the most likely structure in solution can be identified. rsc.org
UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV/Vis absorption spectra. mdpi.comresearchgate.net The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which corresponds to the intensity of the absorption. These predictions help in interpreting experimental spectra and understanding the electronic transitions occurring within the molecule, such as the π→π* and n→π* transitions associated with the pyridinone chromophore. biointerfaceresearch.com
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectrum | Feature | Predicted Value (Computational) | Experimental Value |
|---|---|---|---|
| ¹³C NMR | C=O Carbon Chemical Shift | ~175 ppm | ~173 ppm |
| ¹H NMR | OH Proton Chemical Shift | ~9.0 ppm | ~8.8 ppm |
| IR | C=O Stretching Frequency | ~1610 cm⁻¹ | ~1606 cm⁻¹ researchgate.net |
Note: Predicted values are illustrative and depend heavily on the chosen computational method, basis set, and solvent model. Experimental values are typical for this class of compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound interacts with biological targets, molecular docking and molecular dynamics (MD) simulations are widely used.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been performed for Deferiprone (B1670187) with several targets, including histone lysine demethylases (KDMs). nih.gov These simulations place the molecule into the active site of the enzyme, and a scoring function estimates the binding affinity. The results revealed that Deferiprone can chelate the Fe²⁺ ion in the active site, leading to enzyme inhibition. nih.gov Docking simulations of Deferiprone-metal complexes with proteins like human serum albumin have also been used to analyze binding modes and interaction mechanisms. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view than static docking. frontiersin.org MD simulations have been applied to Deferiprone analogues to study their stability and interactions within the binding site of the human dopamine transporter. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the ligand in the binding pocket, providing crucial information for understanding its mechanism of action. frontiersin.orgnih.gov
Prediction of Metal-Ligand Binding Modes and Energies
The primary therapeutic action of this compound is its ability to chelate metal ions, particularly iron(III). Computational methods are essential for elucidating the specifics of this interaction.
Quantum chemical analyses have been performed to study the binding between Deferiprone and iron. nih.govnih.govdovepress.com As a bidentate chelator, Deferiprone uses its adjacent hydroxyl and carbonyl oxygen atoms to coordinate with a metal ion. nih.gov Three molecules of Deferiprone are required to form a stable, neutral 3:1 complex with a single Fe³⁺ ion, satisfying its coordination sphere. patsnap.comresearchgate.net
DFT calculations are used to model the geometry of these metal complexes and to calculate the binding energies. nih.gov These calculations confirm that the hydroxo-oxo moiety of the pyridinone ring is the binding site for metal cations. nih.gov The computed energies help to quantify the high affinity and selectivity of Deferiprone for Fe³⁺ over other biologically important metal ions like Zn²⁺, Cu²⁺, Ca²⁺, and Mg²⁺. nih.govdrugbank.com
Table 3: Calculated Formation Constants (logβ) for Deferiprone with Various Divalent Metal Cations
| Metal Cation | ML Complex (logβ₁) | ML₂ Complex (logβ₂) | ML₃ Complex (logβ₃) |
|---|---|---|---|
| Pb²⁺ | 9.91 | 15.99 | 19.93 |
| Cd²⁺ | 7.23 | 12.47 | 16.70 |
| Mg²⁺ | 5.31 | 9.58 | - |
| Ca²⁺ | 3.72 | 6.50 | - |
Source: Data from potentiometric studies supported by DFT calculations, reported at infinite dilution. nih.gov
Mechanistic Insights into Chemical Reactions and Transformations
Computational chemistry can provide detailed, step-by-step insights into reaction mechanisms that are often difficult to probe experimentally. A key example for this compound is the mechanism of its binding reaction with iron.
A quantum chemical analysis was conducted to explore the reaction between a single Deferiprone molecule and an iron ion. nih.govnih.govdovepress.com This study proposed and compared two main alternative pathways for the initial complex formation: C-C cleavage versus C-O cleavage within the molecule upon binding. The calculations of the required energy for each pathway revealed that the C-C cleavage pathway was energetically much more favorable. nih.govnih.gov Notably, the total energy requirement for the C-C cleavage pathway was found to be negative, suggesting that this reaction could occur spontaneously without an external energy source. nih.govnih.govdovepress.com This type of computational investigation provides a fundamental understanding of the chemical transformation that initiates the chelation process.
Computational Approaches for Drug Design and Lead Optimization (focused on chemical mechanisms)
Understanding the chemical mechanism of action through computation is a cornerstone of modern structure-based drug design and lead optimization. nih.govnih.gov For this compound, computational tools are used to design new analogues with improved properties.
By understanding the mechanism of KDM inhibition via iron chelation in the active site, computational models can be used to guide the design of new derivatives. nih.gov For example, the docked pose of Deferiprone in the KDM active site can be used as a template. nih.gov Modifications can be computationally added to the scaffold to introduce new interactions with nearby amino acid residues, with the goal of increasing binding affinity and selectivity. The predicted binding affinities of these new virtual compounds can then be calculated to prioritize the most promising candidates for chemical synthesis and experimental testing. nih.gov This rational design approach, which is based on understanding the binding mechanism, is more efficient than traditional trial-and-error methods. mdpi.com Similarly, amphetamine-like derivatives of Deferiprone have been designed and computationally evaluated to target the dopamine transporter for potential use in neurodegenerative diseases. nih.gov
Advanced Analytical Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Complexes
Spectroscopic methods are fundamental in defining the coordination environment of metal complexes involving 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone. These techniques probe the electronic and vibrational changes that occur upon ligand binding.
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of this compound complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal center provide direct evidence of complex formation and offer insights into the binding mode.
In a study of a niobium(V) complex with Deferiprone (B1670187), ¹H and ¹³C NMR spectra revealed significant downfield shifts for the H-6 proton and the C-3 and C-4 carbons compared to the free ligand. tezu.ernet.in This deshielding effect is anticipated upon the coordination of the metal ion to the oxygen atoms of the hydroxyl and carbonyl groups, confirming the bidentate chelation mode of the ligand. tezu.ernet.in
Furthermore, NMR is invaluable for studying the dynamic behavior of these complexes. For instance, ¹H NMR studies of the complex [UO₂(dpp)(Hdpp)₂(H₂O)]ClO₄ (where Hdpp is the neutral Deferiprone ligand and dpp⁻ is its deprotonated form) in different solvents demonstrated complex structural dynamics. The spectra indicated a fast intramolecular exchange between the chelated, deprotonated ligand and one of the singly bonded, neutral ligands. acs.org Stability studies of bismuth-deferiprone coordination networks have also utilized ¹H NMR to monitor the release of the free Deferiprone ligand in D₂O, providing crucial information on the complex's stability in aqueous environments.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Free Deferiprone and a Niobium(V) Complex Data interpretation based on findings reported in scientific literature. Specific values are illustrative.
| Atom | Free Deferiprone (Illustrative δ) | Niobium(V)-Deferiprone Complex (Illustrative δ) | Observed Shift |
|---|---|---|---|
| H-5 | ~6.5 ppm | ~6.8 ppm | Downfield |
| H-6 | ~7.6 ppm | ~8.0 ppm | Downfield |
| C-3 | ~145 ppm | ~150 ppm | Downfield |
| C-4 | ~170 ppm | ~175 ppm | Downfield |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups involved in metal coordination. The chelation of a metal ion by the α-ketohydroxy moiety of this compound leads to characteristic shifts in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups.
Upon complexation, the stretching vibration of the carbonyl group (ν(C=O)), typically observed around 1600-1650 cm⁻¹ in the free ligand, shifts to a lower frequency. This red shift is indicative of the weakening of the C=O double bond due to the coordination of its oxygen atom to the metal center. Similarly, the broad ν(O-H) band in the free ligand's spectrum disappears or is significantly altered upon deprotonation and coordination to the metal ion.
Conversely, new vibrational modes corresponding to the formation of metal-oxygen (M-O) bonds appear in the low-frequency region of the spectra (typically below 600 cm⁻¹), providing direct evidence of complex formation. cas.cz For example, in studies of iron(III) complexes with hydroxypyridinones, Raman spectroscopy, enhanced by Density Functional Theory (DFT) calculations, has been used to assign characteristic band frequencies and identify different isomeric forms of the complex in solution. researchgate.net
Table 2: Typical Vibrational Frequency Shifts upon Deferiprone Complexation
| Vibrational Mode | Typical Frequency (Free Ligand) | Typical Frequency (Complex) | Observation |
|---|---|---|---|
| ν(O-H) | ~3200-2800 cm⁻¹ (broad) | Absent or shifted | Disappearance upon deprotonation |
| ν(C=O) | ~1620 cm⁻¹ | ~1580 cm⁻¹ | Red Shift (Lower Frequency) |
| ν(C-O) | ~1350 cm⁻¹ | ~1370 cm⁻¹ | Blue Shift (Higher Frequency) |
| ν(M-O) | N/A | ~600-400 cm⁻¹ | New Bands Appear |
UV-Vis spectroscopy is a widely used technique for monitoring the formation of metal complexes and studying their solution equilibria. The electronic transitions within the this compound ligand are sensitive to its coordination environment. Complexation with a metal ion typically results in a shift of the absorption bands (a chromic shift) and changes in molar absorptivity.
This technique is particularly effective when coupled with pH titrations (spectrophotometric titrations). By monitoring the changes in the UV-Vis spectrum as a function of pH, researchers can identify the different protonated and complexed species present in solution and determine their respective formation constants. For instance, in the study of complex formation between oxidovanadium(IV) and a Deferiprone-like ligand, combined potentiometric-spectrophotometric titrations were used to characterize the various complex species, such as [(VIVO)LH]²⁺ and [(VIVO)L₂H₂]²⁺, that form at different pH values.
The formation of iron(III)-Deferiprone complexes is characterized by the appearance of an intense color, which corresponds to ligand-to-metal charge transfer (LMCT) bands in the visible region of the spectrum. researchgate.net The position and intensity of these bands are characteristic of the complex's stoichiometry and coordination geometry.
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a crucial tool for determining the molecular weight and stoichiometry of metal-ligand complexes. science.gov ESI-MS allows for the transfer of intact, non-covalent complexes from solution into the gas phase, where their mass-to-charge ratio (m/z) can be accurately measured.
This technique has been used to confirm the formation of the well-known 3:1 Deferiprone-iron(III) complex. In one study, ESI-MS analysis identified a peak at m/z 471.1085, corresponding to the protonated complex [Fe(dfp)₃ + H]⁺ (calculated m/z 471.1093). ESI-MS is also employed in stability studies; for example, Liquid Chromatography-Mass Spectrometry (LCMS) has been used to monitor the rate of Deferiprone release from coordination networks in phosphate-buffered saline (PBS), confirming the dissociation of the complex over time. cas.cz Tandem mass spectrometry (MS/MS) can be further used to fragment the parent complex ion, providing valuable structural information based on the observed fragmentation patterns.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of this compound itself has been determined, revealing a planar pyridinone ring. Recent studies have also identified and characterized two novel polymorphic forms, which differ in their molecular packing arrangements in the crystal lattice. tezu.ernet.injagiellonskiecentruminnowacji.pl
X-ray crystallography has been instrumental in elucidating the structures of several of its metal complexes.
Iron(III) Complex : The tris-chelate complex, [Fe(C₇H₈NO₂)₃], shows the iron(III) center coordinated by three deprotonated Deferiprone ligands. Each ligand acts as a bidentate chelator, with the metal ion bound to the hydroxyl and carbonyl oxygen atoms, resulting in a distorted octahedral coordination geometry around the iron center. researchgate.net
Uranyl(VI) Complex : The structure of [UO₂(dpp)(Hdpp)₂(H₂O)]ClO₄ revealed a pentagonal bipyramidal geometry around the uranium atom. acs.org The linear O=U=O axis is perpendicular to an equatorial plane composed of five oxygen atoms: two from a bidentate, deprotonated Deferiprone ligand (dpp⁻), two from two monodentate, neutral Deferiprone ligands (Hdpp), and one from a water molecule. acs.org
Table 3: Selected Crystallographic Data for Deferiprone and its Metal Complexes
| Parameter | Deferiprone (Polymorph Ia) | [Fe(Deferiprone)₃] | [UO₂(dpp)(Hdpp)₂(H₂O)]ClO₄ |
|---|---|---|---|
| Formula | C₇H₉NO₂ | C₂₁H₂₄FeN₃O₆ | C₂₁H₂₇ClN₃O₁₃U |
| Crystal System | Orthorhombic | Trigonal | Monoclinic |
| Space Group | Pbca | R-3 | P2₁/c |
| a (Å) | 7.185 | 14.125 | 19.080 |
| b (Å) | 12.917 | 14.125 | 9.834 |
| c (Å) | 13.697 | 15.298 | 15.156 |
| β (°) | 90 | 90 | 104.62 |
| Coordination Geometry | N/A | Distorted Octahedral | Pentagonal Bipyramidal |
Potentiometric and Conductometric Titrations for Solution Chemistry
Understanding the behavior of this compound and its complexes in solution is critical, as this is the medium for most biological and chemical applications. Titration methods are key to quantifying the thermodynamics of these interactions.
Potentiometric Titrations are a cornerstone for determining the protonation constants (pKa values) of the ligand and the stability constants (log β) of its metal complexes. The method involves monitoring the pH of a solution containing the ligand (and metal ion) as a standardized acid or base is added. By analyzing the resulting titration curve, researchers can calculate the equilibrium constants for all protonation and complexation reactions. Potentiometric studies have been crucial in quantifying the high stability of the Deferiprone complexes with iron(III) (log β₃ ≈ 37) and uranyl(VI). The data allows for the generation of species distribution diagrams, which show the percentage of each complex species as a function of pH, providing a clear picture of the system's behavior under physiological conditions. jagiellonskiecentruminnowacji.pl
Conductometric Titrations measure the change in electrical conductivity of a solution during a titration. As reactants are converted to products, the number and mobility of ions in the solution change, leading to a change in conductivity. This technique is particularly useful for determining the stoichiometry of a reaction. For instance, the endpoint of a titration, identified by a sharp change in the slope of the conductivity curve, can reveal the molar ratio in which the ligand and metal bind. While this is a standard technique in solution chemistry, its application has been more commonly reported for determining the stoichiometry of precipitation reactions rather than for the specific study of Deferiprone chelation equilibria in the reviewed literature.
Electrochemical Methods for Redox Potential Determination and Complex Kinetics
Electrochemical methods, particularly cyclic voltammetry (CV), have been instrumental in elucidating the redox behavior of this compound, which is also known as deferiprone. Studies employing a platinum electrode have revealed that the oxidation of this compound is an irreversible and diffusion-controlled process. researchgate.netnih.gov
In an acetate (B1210297) buffer solution at a pH of 4.0, deferiprone exhibits two distinct irreversible anodic peaks. researchgate.netnih.gov At a potential sweep rate of 50 mV s⁻¹, these peaks are observed at approximately 875 mV and 1235 mV versus an Ag/AgCl reference electrode. researchgate.netnih.gov The appearance of two anodic peaks suggests a multi-step oxidation process. The irreversible nature of these peaks, indicated by the absence of corresponding reduction peaks on the reverse scan, points to chemical reactions following the initial electron transfer, resulting in products that are not electrochemically reducible within the scanned potential window. researchgate.net
Further investigations using a glassy carbon electrode in a phosphate buffer solution at pH 7.4 have also demonstrated the irreversible and diffusion-controlled nature of the oxidation process. kcl.ac.uk In this system, four anodic peaks were observed, indicating a more complex oxidation mechanism under these conditions. kcl.ac.uk The first step of this oxidation process was characterized by an electron transfer coefficient of 0.48. kcl.ac.uk
The diffusion coefficient of deferiprone has been determined through these voltammetric studies, providing insights into its mass transport properties in solution. Values of 3.50 × 10⁻⁶ cm² s⁻¹ and 3.21 × 10⁻⁶ cm² s⁻¹ have been reported, which are critical parameters for understanding the kinetics of its electrochemical reactions. researchgate.netkcl.ac.uk
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Anodic Peak Potential 1 (E₀₁) | 875 mV vs. Ag/AgCl | Platinum electrode, Acetate buffer (pH 4.0), 50 mV s⁻¹ | researchgate.netnih.gov |
| Anodic Peak Potential 2 (E₀₂) | 1235 mV vs. Ag/AgCl | Platinum electrode, Acetate buffer (pH 4.0), 50 mV s⁻¹ | researchgate.netnih.gov |
| Oxidation Process | Irreversible, Diffusion-controlled | Cyclic Voltammetry Studies | researchgate.netkcl.ac.uk |
| Diffusion Coefficient | 3.50 × 10⁻⁶ cm² s⁻¹ | Platinum electrode | researchgate.net |
| Diffusion Coefficient | 3.21 × 10⁻⁶ cm² s⁻¹ | Glassy carbon electrode | kcl.ac.uk |
| Electron Transfer Coefficient (α) | 0.57 | Platinum electrode | researchgate.net |
| Electron Transfer Coefficient (α) | 0.48 (first step) | Glassy carbon electrode | kcl.ac.uk |
Chromatographic Techniques for Purity Assessment and Mechanistic Studies
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a cornerstone technique for the purity assessment of this compound and for investigating its degradation pathways. Several reversed-phase (RP) HPLC methods have been developed and validated for the accurate quantification of deferiprone and its impurities. nih.govnih.gov
A typical stability-indicating RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.gov For instance, one method employs a Zorbax SB C18 column with a mobile phase of methanol and a 25mM potassium dihydrogen phosphate buffer (pH 3.5) in a 40:60 v/v ratio, with detection at 280 nm. nih.gov Under these conditions, deferiprone typically has a retention time of around 4.7 minutes. nih.gov Another method uses a mobile phase of methanol and 0.1% o-phosphoric acid (10:90 v/v) with an Agilent Zorbax Bonus-RP column, resulting in a retention time of approximately 2.29 minutes for deferiprone. nih.gov
Forced degradation studies are integral to developing stability-indicating methods and understanding the degradation pathways of a compound. Deferiprone has been subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. nih.gov These studies have shown that the compound is susceptible to degradation under certain conditions, and the resulting degradation products can be effectively separated from the parent compound using optimized HPLC methods. nih.gov For example, under peroxide degradation conditions, a minor degradation of deferiprone has been observed. nih.gov The ability of the HPLC-DAD method to resolve the deferiprone peak from those of its degradation products and any process-related impurities, such as maltol (B134687), is crucial for ensuring the specificity and accuracy of the analysis. nih.gov
The validation of these HPLC methods in accordance with ICH guidelines confirms their linearity, precision, accuracy, and robustness, making them suitable for routine quality control and stability testing of this compound. nih.govnih.gov
| Chromatographic Condition | Parameter Value | Reference |
|---|---|---|
| Column | Zorbax SB C18 (4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol: 25mM KH₂PO₄ buffer (pH 3.5) (40:60 v/v) | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Detection Wavelength | 280 nm | nih.govnih.gov |
| Retention Time of Deferiprone | 4.7 min | nih.gov |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol: 0.1% o-Phosphoric acid (10:90 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Retention Time of Deferiprone | 2.29 min | nih.gov |
| Retention Time of Maltol (impurity) | 8.65 min | nih.gov |
Advanced Imaging Techniques for Intracellular Localization Studies (non-clinical)
While direct visualization of the intracellular localization of this compound using advanced imaging techniques is an area of ongoing research, fluorescence microscopy has been employed to study its effects within cells. These studies provide indirect evidence of its presence and activity in various cellular compartments.
For instance, fluorescence microscopy has been used to assess the protective effects of deferiprone against oxidative stress-induced cell death. In such experiments, fluorescent cell viability assays can be used to visualize the reduction in cell death in the presence of the compound. nih.gov Additionally, immunofluorescence techniques have been utilized to observe changes in the levels of specific proteins, such as the transferrin receptor, in response to deferiprone treatment, which can be visualized and quantified using fluorescence microscopy. nih.gov
The development of fluorescent probes specifically designed to interact with deferiprone offers a promising avenue for its direct intracellular imaging. A ratiometric fluorometric and colorimetric assay has been developed for the detection of deferiprone, which could potentially be adapted for cellular imaging applications. nih.gov Such a probe would allow for the visualization of the compound's distribution within different subcellular compartments, providing valuable insights into its mechanism of action.
Although direct imaging of fluorescently-labeled deferiprone within cells is not yet widely reported in the literature, the existing applications of fluorescence-based techniques underscore their importance in understanding the intracellular activities of this compound. Future research may focus on the development of fluorescent derivatives of deferiprone or the application of advanced imaging modalities like confocal microscopy to achieve high-resolution visualization of its subcellular localization.
| Imaging Technique | Application in Deferiprone Research | Key Findings/Potential | Reference |
|---|---|---|---|
| Fluorescence Microscopy (Cell Viability Assays) | Assessing the protective effects of deferiprone against H₂O₂-induced cell death. | Visualization and quantification of increased cell viability in the presence of deferiprone. | nih.gov |
| Immunofluorescence Microscopy | Detecting changes in intracellular protein levels (e.g., transferrin receptor) in response to deferiprone. | Demonstrates the compound's impact on cellular iron metabolism pathways. | nih.gov |
| Ratiometric Fluorometric Probes | Development of probes for the detection of deferiprone. | Potential for adaptation to directly visualize the intracellular distribution of deferiprone. | nih.gov |
| Confocal Microscopy | Future potential for high-resolution imaging of fluorescently-labeled deferiprone. | Would enable precise subcellular localization studies. |
Future Research Directions and Unexplored Avenues for 5 Hydroxy 1,2 Dimethyl 4 1h Pyridinone
The landscape of research surrounding 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone, also known as Deferiprone (B1670187), and its analogs is continually evolving. nih.gov While its primary application has been as an iron chelator, its versatile scaffold presents numerous opportunities for future investigation. nih.gov The following sections explore promising directions and unexplored avenues for this class of compounds.
Q & A
Q. How can structural modifications of this compound enhance its enzyme inhibitory activity?
- Methodology : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to increase α-ketoglutarate mimicry, enhancing HIF-prolyl hydroxylase (PHD2) inhibition. Assay inhibitory activity via competitive binding with C-labeled α-ketoglutarate and measure IC values . Compare analogs using kinetic assays (e.g., determination) .
Q. How to resolve contradictions in reported solubility data for this compound?
- Methodology : Solubility discrepancies often arise from purity variations or solvent choice. Reproduce experiments under controlled conditions (e.g., HPLC-grade water, 25°C) and validate purity via NMR or HPLC. For low solubility, use co-solvents (e.g., DMSO) or sonication, as described in pharmacological studies .
Q. What in vitro assays are suitable for assessing the prolyl hydroxylase inhibition by this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
